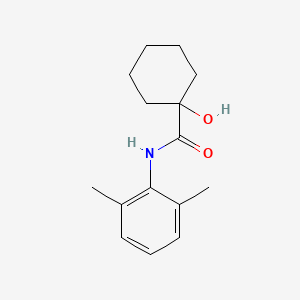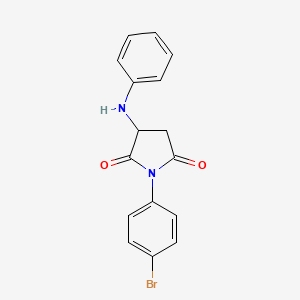![molecular formula C13H19NO4S B5190900 4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
4-[(mesitylsulfonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(mesitylsulfonyl)amino]butanoic acid, also known as MSBA, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-[(mesitylsulfonyl)amino]butanoic acid varies depending on its application. In medicine, this compound is believed to inhibit the activity of COX-2 and MMPs by binding to their active sites. This leads to a reduction in the production of inflammatory mediators and the inhibition of tumor cell growth. In agriculture, this compound is believed to inhibit the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, this compound is believed to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to inhibit the growth of plant pathogens and improve crop yields. In materials science, it has been shown to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers with unique properties.
Advantages and Limitations for Lab Experiments
4-[(mesitylsulfonyl)amino]butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be easily synthesized under mild conditions and purified through recrystallization. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These factors must be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for 4-[(mesitylsulfonyl)amino]butanoic acid research. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-tumor agent. In agriculture, further studies are needed to optimize its use as a herbicide and fungicide. In materials science, further studies are needed to explore its potential as a building block for the synthesis of functionalized polymers with unique properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
4-[(mesitylsulfonyl)amino]butanoic acid can be synthesized using various methods, including the reaction of mesitylenesulfonyl chloride with 3-aminobutanoic acid or the reaction of mesitylenesulfonyl isocyanate with 4-aminobutanoic acid. The reaction typically occurs under mild conditions and yields a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
4-[(mesitylsulfonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. In agriculture, this compound has been studied for its potential as a herbicide and fungicide. It has been shown to inhibit the growth of various plant pathogens, including Fusarium graminearum and Botrytis cinerea. In materials science, this compound has been investigated for its potential as a building block for the synthesis of functionalized polymers.
properties
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-7-10(2)13(11(3)8-9)19(17,18)14-6-4-5-12(15)16/h7-8,14H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCQWKMTZMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)


![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)


![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)